Thymidine Kinase Substrate Affinity: Thymidine vs. 5-Substituted Analogs
Thymidine exhibits high affinity as a substrate for thymidine kinase, with an IC50 of 16 nM . In a comparative study of 3′-carboranyl thymidine analogs, the best-performing analog (Compound 10) achieved only 36% of the catalytic efficiency (kcat/Km) relative to native thymidine [1]. This quantifies the significant reduction in phosphorylation efficiency that occurs with even modest structural modifications, confirming thymidine as the optimal substrate for thymidine kinase-dependent assays.
| Evidence Dimension | Thymidine kinase 1 (TK1) substrate efficiency |
|---|---|
| Target Compound Data | IC50 = 16 nM |
| Comparator Or Baseline | 3′-Carboranyl thymidine analog (Compound 10): kcat/Km = 36% relative to thymidine |
| Quantified Difference | IC50 not directly comparable across studies; analog efficiency is 36% of native thymidine |
| Conditions | Recombinant human TK1 enzyme assay |
Why This Matters
For applications requiring efficient phosphorylation by thymidine kinase (e.g., prodrug activation, cell proliferation assays in TK+ cells), native thymidine provides a well-defined, high-affinity benchmark that analogs may not match.
- [1] Byun, Y., et al. (2005). Evaluation of Human Thymidine Kinase 1 Substrates as New Candidates for Boron Neutron Capture Therapy. Bioorganic & Medicinal Chemistry, 13(10), 3463-3471. https://doi.org/10.1016/j.bmc.2005.03.019 View Source
